Boc-NH-ethyl-SS-propionic acid

Description

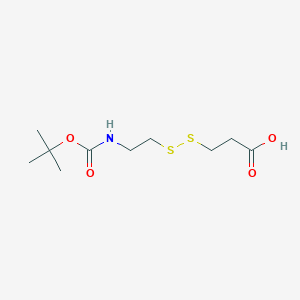

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJZYVBXQKYUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801154476 | |

| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485800-27-9 | |

| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485800-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic acid: A Heterobifunctional Crosslinker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional and cleavable crosslinking reagent that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its chemical architecture, featuring a Boc-protected amine, a disulfide bond, and a terminal carboxylic acid, offers a versatile platform for the controlled and sequential attachment of molecules.

The tert-butyloxycarbonyl (Boc) protecting group provides a stable shield for the primary amine, which can be readily removed under acidic conditions. This allows for a multi-step conjugation strategy. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and peptides. The core of its functionality lies in the disulfide bond, which is designed to be stable in the systemic circulation but is susceptible to cleavage in the reducing intracellular environment, facilitating the targeted release of a conjugated payload.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for utilizing this compound in research and drug development.

Core Compound Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation experiments.

| Property | Value |

| Chemical Formula | C10H19NO4S2[1] |

| Molecular Weight | 281.4 g/mol [1] |

| CAS Number | 485800-27-9[1] |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DCM, DMF[1] |

| Storage | -20°C, protect from moisture[1] |

Mechanism of Action in Antibody-Drug Conjugates

In the context of ADCs, this compound serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The mechanism of action for an ADC utilizing this disulfide linker involves a series of steps from systemic circulation to intracellular payload release.

The disulfide bond in the linker remains stable in the bloodstream, where the concentration of reducing agents is low. Upon reaching the target cell, the ADC binds to its specific antigen and is internalized through endocytosis. Inside the cell, the higher concentration of glutathione (B108866) leads to the cleavage of the disulfide bond, releasing the cytotoxic payload to exert its therapeutic effect.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of bioconjugates. These are based on established methods for similar linkers and should be optimized for specific applications.

Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on the linker using EDC and NHS to form a reactive NHS ester, followed by conjugation to a payload containing a primary amine.

Materials:

-

This compound

-

Amine-containing payload (e.g., small molecule drug)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reverse-phase HPLC for purification

Procedure:

-

Activation of the Linker:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of NHS and 1.2 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to the Payload:

-

Dissolve the amine-containing payload in the reaction buffer.

-

Add the activated linker solution to the payload solution. A molar excess of the activated linker is recommended.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

-

Purify the Boc-linker-payload conjugate by reverse-phase HPLC.

-

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

Purified Boc-linker-payload conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the purified Boc-linker-payload conjugate in DCM.

-

Add an equal volume of TFA to the solution.

-

Incubate at room temperature for 30-60 minutes.

-

Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting deprotected linker-payload should be used immediately in the next conjugation step.

Protocol 3: Conjugation to a Thiol-Containing Biomolecule (e.g., Reduced Antibody)

This protocol outlines the conjugation of the deprotected linker-payload to a biomolecule with available thiol groups. For antibodies, this often requires the reduction of interchain disulfide bonds.

Materials:

-

Deprotected linker-payload

-

Thiol-containing biomolecule (e.g., reduced antibody)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of the Biomolecule: If necessary, reduce the disulfide bonds of the antibody using a reducing agent like TCEP. Remove the reducing agent using a desalting column.

-

Conjugation:

-

Dissolve the deprotected linker-payload in the conjugation buffer.

-

Add the deprotected linker-payload solution to the reduced antibody solution. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the final conjugate using an SEC column to remove excess linker-payload and other small molecules.

-

Protocol 4: In Vitro Cleavage of the Disulfide Bond

This protocol describes a method to assess the cleavage of the disulfide bond in the presence of a reducing agent.

Materials:

-

Purified bioconjugate

-

Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

-

Cleavage Buffer (e.g., PBS, pH 7.4)

-

Analytical method for monitoring cleavage (e.g., HPLC, SDS-PAGE)

Procedure:

-

Dissolve the purified conjugate in the cleavage buffer.

-

Add the reducing agent to the desired final concentration (e.g., 1-10 mM DTT or GSH).

-

Incubate the reaction at 37°C.

-

At various time points, take aliquots of the reaction mixture and analyze them to monitor the cleavage of the conjugate and the release of the payload.

Quantitative Data

Specific quantitative data for this compound, such as precise conjugation efficiencies and cleavage kinetics, are not extensively available in the public domain. The performance of this linker will be influenced by the specific biomolecule and payload being conjugated, as well as the reaction conditions. However, data from similar disulfide linkers can provide valuable insights.

| Parameter | Typical Range/Observation for Disulfide Linkers | Factors to Consider |

| Conjugation Efficiency | Highly variable, can exceed 80% with optimization. | Purity of reagents, pH, reaction time, molar ratios of reactants. |

| Cleavage Half-life (in 1 mM GSH) | Can range from minutes to hours. | Steric hindrance around the disulfide bond can increase stability and prolong the half-life. |

| Plasma Stability | Generally stable, but some premature cleavage can occur. | Steric hindrance can improve plasma stability by reducing susceptibility to thiol-disulfide exchange with plasma components. |

| Drug-to-Antibody Ratio (DAR) | Typically aimed for 2-4 for optimal efficacy and safety. | Can be controlled by adjusting the molar ratio of the linker-payload to the antibody during conjugation. |

Conclusion

This compound is a valuable tool for researchers and drug developers in the field of bioconjugation. Its heterobifunctional nature, combined with a cleavable disulfide bond, allows for the construction of sophisticated bioconjugates with controlled payload release. While specific quantitative data for this particular linker is limited, the provided protocols and general principles for disulfide linkers offer a solid foundation for its successful implementation in the development of targeted therapeutics. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final conjugate are crucial for achieving desired outcomes.

References

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic Acid: A Cleavable Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its chemical structure incorporates a Boc-protected amine, a terminal carboxylic acid, and a disulfide bond. This unique architecture allows for the controlled and sequential conjugation of molecules, most notably the attachment of potent cytotoxic payloads to monoclonal antibodies.[2] The disulfide bond serves as a cleavable element, designed to be stable in the systemic circulation but susceptible to the reducing environment within target cells, thereby facilitating site-specific drug release.[2] The terminal carboxylic acid can be activated for conjugation to amine-containing molecules, while the Boc-protected amine can be deprotected to reveal a reactive amine for further functionalization.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation to support its use in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound, systematically named 3-((2-((tert-butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid, is characterized by a disulfide bridge connecting an N-Boc protected ethylamine (B1201723) moiety and a propionic acid moiety.

Chemical Structure:

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C10H19NO4S2 | [4] |

| Molecular Weight | 281.4 g/mol | [4] |

| CAS Number | 485800-27-9 | [4][5] |

| Appearance | Solid Powder | [5] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO, DCM, DMF | [4] |

| Storage Condition | -20°C, dry and dark | [4][5] |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Materials:

-

N-Boc-cysteamine

-

3-Mercaptopropionic acid

-

1-Chlorobenzotriazole (B28376) (BtCl) or other suitable oxidizing agent

-

Anhydrous Dichloromethane (DCM)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the Sulfenylating Agent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of N-Boc-cysteamine (1.0 eq.) in anhydrous DCM to the cooled BtCl solution. Stir the reaction mixture at -78 °C for 30 minutes to form the N-Boc-cysteinyl-benzotriazole intermediate.[6]

-

Formation of the Unsymmetrical Disulfide: Slowly add a solution of 3-mercaptopropionic acid (1.0 eq.) in anhydrous DCM to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.[6]

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.[6]

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the synthesis of ADCs.[1][2] The linker serves to attach a potent cytotoxic drug to a monoclonal antibody. The general workflow involves a two-part strategy: first, the activation of the carboxylic acid and conjugation to an amine-containing drug, and second, after deprotection of the Boc group, the resulting amine can be further functionalized, for instance, to introduce a thiol-reactive maleimide (B117702) group for antibody conjugation. A more direct approach involves the deprotection of the Boc group to reveal the primary amine, which can then be used in subsequent conjugation steps.

Experimental Protocol: Activation of Carboxylic Acid and Conjugation to a Payload

This protocol describes the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a primary amine-containing payload.

Materials:

-

This compound

-

Amine-containing payload

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of the Linker: Dissolve this compound (1 equivalent) in the anhydrous solvent. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation to the Payload: Add the amine-containing payload (1 equivalent) to the activated linker solution. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching and Purification: Quench the reaction by adding a quenching solution to consume any unreacted NHS esters. Purify the resulting linker-payload conjugate using an appropriate method such as HPLC.

Experimental Workflow for Payload Conjugation:

Caption: Workflow for activating and conjugating the linker to a payload.

Experimental Protocol: Glutathione-Mediated Cleavage of the Disulfide Bond

This protocol outlines a general method to assess the cleavage of the disulfide bond in the linker by glutathione (B108866) (GSH), mimicking the intracellular reducing environment.

Materials:

-

Linker-payload conjugate or ADC

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reduced Glutathione (GSH)

-

Quenching solution (e.g., N-ethylmaleimide in an acidic buffer)

-

LC-MS system for analysis

Procedure:

-

Sample Preparation: Prepare a stock solution of the conjugate in PBS at a concentration of 1 mg/mL.

-

Cleavage Reaction: In a microcentrifuge tube, add the conjugate solution. Initiate the cleavage by adding GSH to a final concentration of 5 mM.

-

Incubation and Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching and Analysis: Immediately quench the reaction by adding the quenching solution. Analyze the samples by LC-MS to quantify the extent of cleavage over time by monitoring the disappearance of the intact conjugate and the appearance of the cleaved payload.[7]

Signaling Pathway for Reductive Cleavage:

Caption: Reductive cleavage of the disulfide linker by glutathione.

Quantitative Data Presentation

Quantitative data is crucial for the evaluation of the efficiency of conjugation and the performance of the resulting ADC. While specific data for this compound is not extensively available in the public literature, the following tables provide a template for presenting key quantitative metrics that should be determined experimentally.

Table 1: Hypothetical Synthesis and Conjugation Yields

| Step | Product | Starting Material | Molar Ratio (Product:Starting Material) | Yield (%) |

| Synthesis | This compound | N-Boc-cysteamine | 1:1 | To be determined experimentally |

| Payload Conjugation | Linker-Payload Conjugate | This compound | 1:1 | To be determined experimentally |

Table 2: Hypothetical ADC Characterization Data

| Parameter | Method | Result |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or RP-HPLC | e.g., 3.5 |

| Monomer Purity | Size Exclusion Chromatography (SEC) | e.g., >95% |

| In Vitro Cytotoxicity (IC50) | Cell-based assay | e.g., 10 nM |

Table 3: Hypothetical Disulfide Bond Cleavage Kinetics

| Reducing Agent | Concentration | Half-life (t1/2) |

| Glutathione (GSH) | 5 mM | To be determined experimentally |

| Dithiothreitol (DTT) | 10 mM | To be determined experimentally |

Conclusion

This compound is a versatile and valuable linker for the development of advanced bioconjugates, particularly ADCs. Its cleavable disulfide bond allows for controlled payload release in the reducing intracellular environment, a key feature for targeted cancer therapy. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in ADC development. The provided templates for quantitative data presentation should serve as a useful framework for researchers to characterize their own conjugates. Further experimental work is required to determine the specific quantitative performance metrics for ADCs constructed with this promising linker.

References

- 1. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. purepeg.com [purepeg.com]

- 4. This compound, 485800-27-9 | BroadPharm [broadpharm.com]

- 5. xcessbio.com [xcessbio.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic Acid: A Cleavable Linker for Advanced Drug Development

Abstract: This technical guide provides a comprehensive overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional, redox-responsive crosslinker integral to modern bioconjugation and drug delivery research. The document details the core physicochemical properties, a plausible synthetic pathway, and established experimental protocols for its application. Key mechanisms and workflows are visualized through diagrams to facilitate understanding. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a specialized chemical linker designed for the covalent attachment of molecules, which can be subsequently cleaved under specific conditions.[1][2] Its structure features three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine: This group provides a stable, masked amino functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2]

-

A disulfide (-S-S-) bond: This bond is the cornerstone of the linker's utility. It remains stable in the oxidative environment of systemic circulation but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are high.[3] This redox-responsiveness allows for targeted payload release inside cells.

-

A terminal carboxylic acid: This functional group allows for the initial conjugation to amine-containing molecules (e.g., drugs, reporters) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1][2]

These features make this compound a valuable tool in the development of ADCs and other targeted drug delivery systems, where precise, stimulus-responsive release of a therapeutic payload is critical for efficacy and minimizing off-target toxicity.[4][5][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing and executing successful conjugation experiments, including determining appropriate solvents and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | 3-({2-[(tert-butoxycarbonyl)amino]ethyl}disulfanyl)propanoic acid | |

| CAS Number | 485800-27-9 | [1][7] |

| Molecular Formula | C₁₀H₁₉NO₄S₂ | [1][7] |

| Molecular Weight | 281.4 g/mol | [1][8] |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically ≥95% - 98% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, sealed in dry conditions, protected from light | [1] |

Synthesis Pathway

While a direct, single-step synthesis protocol is not extensively documented in peer-reviewed literature, a plausible multi-step synthetic route can be proposed based on established organosulfur and protection-group chemistry. This pathway involves the synthesis of two key intermediates, Boc-cysteamine and S-trityl-3-mercaptopropionic acid , followed by a disulfide exchange reaction.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Plausible Route)

Step 1: Synthesis of Intermediate 1 (Boc-Cystamine)

-

Dissolve cystamine dihydrochloride in an aqueous solution.

-

Add a base (e.g., sodium hydroxide) to neutralize the hydrochloride salt and free the amine groups.

-

Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dioxane while maintaining a basic pH. The reaction is typically performed at room temperature.

-

Control of stoichiometry is critical to favor mono-Boc protection over di-Boc protection.

-

After the reaction is complete, extract the product with an organic solvent and purify it using column chromatography to isolate mono-Boc-cystamine.

Step 2: Synthesis of Intermediate 2 (S-trityl-3-mercaptopropionic acid)

-

Dissolve 3-mercaptopropionic acid in an anhydrous solvent such as Dichloromethane (DCM).[2]

-

Add a base, such as triethylamine (B128534) (TEA), to the solution.

-

Slowly add a solution of trityl chloride in DCM. The trityl group selectively protects the thiol.[2] The reaction is typically stirred for several hours at room temperature.[2]

-

Upon completion, the reaction mixture is worked up, often by washing with aqueous solutions to remove salts, and the solvent is evaporated. The product is purified, for instance, by crystallization.

Step 3: Formation of the Final Product

-

The trityl protecting group on Intermediate 2 is first removed using an acid, such as trifluoroacetic acid (TFA), with a scavenger like triisopropylsilane (B1312306) (TIS) to yield the free thiol.

-

The deprotected propionic acid derivative is then activated, for example, by reacting it with 2,2'-Dipyridyldisulfide (PySSPy), to form an activated pyridyl disulfide intermediate.

-

Finally, this activated intermediate is reacted with Boc-Cystamine (Intermediate 1). A disulfide exchange reaction occurs, displacing the pyridyl disulfide and forming the desired asymmetric disulfide bond of this compound.

-

The final product is purified using chromatographic techniques such as HPLC.

Application in Bioconjugation

The primary application of this linker is in the sequential conjugation of two molecules, typically a payload (e.g., a cytotoxic drug) and a targeting moiety (e.g., an antibody). The process leverages the linker's orthogonal functional groups.

Caption: General workflow for ADC synthesis using the linker.

Experimental Protocol: Two-Step Conjugation

This protocol outlines the conjugation of an amine-containing payload followed by deprotection and reaction with a second molecule.

Materials:

-

This compound

-

Amine-containing payload (Payload-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or HATU

-

Anhydrous solvents (DMF or DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Deprotection Reagent (e.g., Trifluoroacetic acid, TFA)

-

Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Methodology:

Part 1: Activation of Carboxylic Acid and Amide Coupling

-

Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).

-

Activation: In a reaction vessel, combine the linker solution with a 1.2 molar equivalent of NHS and 1.2 molar equivalent of EDC in Activation Buffer. Allow the reaction to proceed for 15-30 minutes at room temperature to form the reactive NHS ester.[2]

-

Amine Coupling: Dissolve the amine-containing payload in Coupling Buffer. Add the activated linker solution to the payload solution. A molar excess of the activated linker may be used to drive the reaction.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the resulting Boc-Linker-Payload conjugate using reversed-phase HPLC to remove unreacted starting materials and coupling reagents.

Part 2: Boc-Group Deprotection

-

Deprotection: Dissolve the purified Boc-Linker-Payload in a suitable solvent (e.g., DCM). Add an excess of trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

-

Work-up: Evaporate the TFA and solvent under reduced pressure. The resulting H₂N-Linker-Payload can then be purified or used directly in the next step.

Mechanism of Action: Redox-Responsive Cleavage

The therapeutic utility of this linker lies in its ability to release its payload within the target cell. The high concentration of intracellular glutathione (GSH) acts as a chemical stimulus, reducing the disulfide bond and liberating the payload.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. S-TRITYL-3-MERCAPTOPROPIONIC ACID | 27144-18-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Cystamine, 485800-26-8 | BroadPharm [broadpharm.com]

- 7. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]

- 8. 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid () for sale [vulcanchem.com]

A Technical Guide to Boc-NH-ethyl-SS-propionic Acid: A Reducible Linker for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable crosslinker pivotal in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its architecture, featuring a Boc-protected amine, a reducible disulfide bond, and a terminal carboxylic acid, enables the strategic conjugation of therapeutic payloads to targeting moieties. The core mechanism of action relies on the selective cleavage of the disulfide bond within the highly reducing intracellular environment, ensuring targeted release of the active payload. This guide provides an in-depth exploration of its mechanism, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of the critical pathways and workflows involved in its application.

Core Mechanism of Action: Environmentally-Triggered Payload Release

The therapeutic utility of this compound is not derived from any intrinsic pharmacological activity, but rather from its function as a stable yet selectively cleavable linker. The mechanism is a multi-stage process predicated on the significant redox potential difference between the extracellular and intracellular environments.

-

Systemic Stability : In the bloodstream, the disulfide bond of the linker is relatively stable, preventing the premature release of the conjugated cytotoxic payload. This stability is crucial for minimizing off-target toxicity and ensuring the integrity of the ADC until it reaches its intended target.[1][2]

-

Targeting and Internalization : When used in an ADC, the antibody component directs the conjugate to a specific antigen overexpressed on the surface of target cells (e.g., cancer cells). Upon binding, the entire ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[1]

-

Intracellular Cleavage : Once inside the cell, the conjugate is exposed to the cytoplasm, which has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH).[2][3] The intracellular GSH concentration (typically 1-10 mM) is several orders of magnitude higher than in the extracellular plasma (~5 µM), creating a strong reducing environment.[2][4] This high concentration of GSH facilitates the reductive cleavage of the disulfide bond within the linker.[2][5]

-

Payload Activation : The cleavage of the disulfide bridge liberates the active payload from the antibody, allowing it to exert its cytotoxic effect, such as inhibiting DNA replication or microtubule assembly, ultimately leading to apoptosis of the target cell.[1]

This targeted release mechanism enhances the therapeutic window of the conjugated drug, maximizing its efficacy at the site of action while minimizing systemic exposure and associated side effects.

Signaling Pathway: ADC Mechanism of Action

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Boc-NH-ethyl-SS-propionic acid

An In-depth Technical Guide to the Synthesis of Boc-NH-ethyl-SS-propionic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterobifunctional and cleavable linker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development. The synthesis is approached via a robust two-step process, commencing with the Boc-protection of cysteamine (B1669678), followed by a thiol-disulfide exchange reaction to yield the final product. This document furnishes detailed experimental procedures, tabulated quantitative data for easy reference, and workflow visualizations to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, chemically known as 3-((2-((tert-butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid, is a valuable crosslinking reagent. Its structure incorporates three key features:

-

A Boc-protected amine , which provides a stable, yet easily removable, protecting group for the amino functionality, allowing for orthogonal chemical strategies.

-

A cleavable disulfide bond , which is stable in circulation but can be readily cleaved in the reducing intracellular environment, enabling controlled release of conjugated payloads.

-

A terminal carboxylic acid , which serves as a versatile handle for conjugation to amine-containing molecules, such as cytotoxic drugs, through stable amide bond formation.

This guide details a reliable synthetic pathway starting from commercially available precursors, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Pathway

The synthesis of the target compound is achieved in two primary stages:

-

Synthesis of Intermediate 1: Protection of the amino group of cysteamine with a tert-butyloxycarbonyl (Boc) group to yield N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine).

-

Synthesis of Final Product: Formation of the unsymmetrical disulfide bond through a thiol-disulfide exchange reaction between Boc-cysteamine and 3,3'-dithiodipropionic acid.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanethiol (Boc-cysteamine)

This procedure details the protection of the primary amine of cysteamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

-

Cysteamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium hydroxide (2.2 eq) in water to the flask while stirring to neutralize the hydrochloride and create basic conditions.

-

To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Boc-cysteamine as a clear oil or low-melting solid.

Step 2:

This key step involves a thiol-disulfide exchange reaction between the synthesized Boc-cysteamine and 3,3'-dithiodipropionic acid.

Materials and Reagents:

-

Boc-cysteamine (from Step 1)

-

3,3'-Dithiodipropionic acid

-

Triethylamine (B128534) (TEA)

-

Ethanol (B145695) (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 3,3'-dithiodipropionic acid (2.0 eq) in a mixture of water and ethanol in a round-bottom flask.

-

Add triethylamine (4.0 eq) to the solution to deprotonate the carboxylic acids and facilitate the exchange. Stir for 15 minutes.

-

Add Boc-cysteamine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS or TLC by observing the consumption of Boc-cysteamine.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl.

-

Extract the product from the acidified aqueous solution three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography (silica gel, dichloromethane/methanol gradient with 0.1% acetic acid) to yield the final product, this compound, typically as a white to off-white solid.

Data Presentation

The following tables summarize the typical quantitative data for the described synthetic protocols.

Table 1: Reactant and Yield Data for Synthesis of Boc-cysteamine

| Parameter | Value | Notes |

| Cysteamine HCl (eq) | 1.0 | Starting Material |

| (Boc)₂O (eq) | 1.1 | Boc-Protecting Agent |

| NaOH (eq) | 2.2 | Base |

| Reaction Time (h) | 12 - 16 | At room temperature |

| Typical Yield (%) | 85 - 95% | After purification |

Table 2: Reactant and Yield Data for

| Parameter | Value | Notes |

| Boc-cysteamine (eq) | 1.0 | Intermediate 1 |

| 3,3'-Dithiodipropionic acid (eq) | 2.0 | Disulfide Source |

| Triethylamine (eq) | 4.0 | Base |

| Reaction Time (h) | 24 - 48 | At room temperature |

| Typical Yield (%) | 60 - 75% | After purification |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₄S₂ |

| Molecular Weight | 281.39 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (Expected) | Signals for Boc, ethyl, and propyl groups |

| Mass Spec (ESI⁻) | [M-H]⁻ at m/z ≈ 280.1 |

Visualizations

The following diagram illustrates the logical workflow for the pivotal second step of the synthesis.

Safety and Handling

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Cysteamine and other thiols have strong, unpleasant odors. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The two-step synthetic protocol detailed in this guide offers a reliable and scalable method for producing high-purity this compound. By leveraging a standard Boc-protection followed by a thiol-disulfide exchange, this pathway avoids harsh reagents and provides good yields. The structured data and visual workflows are intended to facilitate the successful implementation of this synthesis for researchers engaged in the development of advanced bioconjugates and targeted therapeutics.

An In-depth Technical Guide to Boc-NH-ethyl-SS-propionic Acid for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's core chemical principles, its mechanism of action, detailed experimental protocols for its application, and representative data on the performance of ADCs synthesized with similar disulfide-based linkers.

Introduction to Disulfide Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1][2] Cleavable linkers are designed to be stable in systemic circulation but release the payload under specific conditions within the target cell.[3]

This compound is a linker that falls into the category of glutathione-sensitive disulfide linkers.[4] Its structure features three key components:

-

A tert-Butoxycarbonyl (Boc) protected amine group , which can be deprotected to allow for further modification or to act as a payload attachment point.

-

A disulfide bond (-S-S-) , which remains relatively stable in the oxidative environment of the bloodstream but is susceptible to cleavage in the highly reducing environment of the cytoplasm.[4][5]

-

A terminal propionic acid group , a carboxylic acid that can be activated (e.g., as an NHS ester) to react with primary amines, such as the side chains of lysine (B10760008) residues on a monoclonal antibody.[6][7]

The fundamental therapeutic principle relies on the significant concentration gradient of glutathione (B108866) (GSH), a key reducing agent, between the extracellular plasma (~5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L).[5][] This differential ensures the ADC remains intact in circulation, minimizing off-target toxicity, and efficiently releases its cytotoxic payload once internalized by the target cancer cell.[4]

Chemical Structure and Mechanism of Action

The strategic design of this compound allows for a controlled, multi-step process of ADC action, from circulation to payload release.

The process begins with the ADC circulating in the bloodstream, where the low concentration of reducing agents keeps the disulfide bond intact. Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis. Inside the cell, the high concentration of glutathione rapidly reduces the disulfide bond, cleaving the linker and liberating the cytotoxic payload to exert its therapeutic effect.[4]

Quantitative Performance Data (Representative)

While specific, head-to-head comparative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize representative data for ADCs constructed with analogous, sterically unhindered disulfide linkers. This data provides a benchmark for expected performance characteristics.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

| Linker Type | Conjugation Method | Target DAR | Achieved Average DAR | Conjugation Efficiency |

| Disulfide (via Lysine) | NHS Ester Activation | 4.0 | 3.5 - 3.9 | ~85-95% |

| Disulfide (via Cysteine) | Thiol-Maleimide | 4.0 | 3.8 - 4.0 | >95% |

Note: Data is compiled and representative of typical results reported for lysine and cysteine conjugation methods.[9][]

Table 2: Representative Plasma Stability of Disulfide vs. Non-Cleavable Linkers

| Linker Type | ADC Example | Species | Stability Metric (Half-life) | Reference |

| Disulfide (Hindered) | huC242-SPDB-DM4 | Mouse | ~9 days (deconjugation) | [11] |

| Disulfide (Unhindered) | V205C-DM1 | Mouse | Unstable, significant loss in days | [11] |

| Thioether (Non-cleavable) | Trastuzumab-MCC-DM1 | Human | Longer half-life vs. cleavable | [5] |

Note: Stability is highly dependent on the steric hindrance around the disulfide bond. Unhindered linkers like this compound may show lower plasma stability compared to hindered versions like SPDB.[12]

Table 3: Representative In Vivo Efficacy of Disulfide-Linked ADCs

| ADC | Xenograft Model | Dosing | Outcome | Reference |

| huC242-SPDB-DM4 | COLO 205 (Colon Cancer) | Single Dose | Significant tumor regression | [12] |

| Anti-Her2 ADC | NCI-N87 Xenograft | Single Dose, i.v. | Dose-dependent tumor inhibition | [13] |

| NGR-Dau Conjugate 1 | Murine Model | N/A | 37.7% tumor volume inhibition | [14] |

Note: The superior in vivo efficacy of disulfide-linked ADCs is often attributed to the release of lipophilic, cell-permeable metabolites that can induce a "bystander effect," killing adjacent antigen-negative tumor cells.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an ADC using this compound and a representative payload containing a primary amine (e.g., an analogue of MMAE).

Protocol 1: Activation of Linker and Conjugation to Payload

This protocol describes the activation of the linker's carboxylic acid to an N-hydroxysuccinimide (NHS) ester and subsequent conjugation to an amine-containing payload.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

-

Reagent Preparation: Dissolve this compound (1 equivalent), NHS (1.2 equivalents), and the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) to the mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the Boc-Linker-Payload conjugate.

-

Purification: Upon completion, purify the product using flash column chromatography or preparative HPLC to isolate the desired conjugate.

Protocol 2: Boc Deprotection and Antibody Conjugation Precursor

This step prepares the Linker-Payload construct for conjugation to the antibody.

Materials:

-

Boc-Linker-Payload conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Deprotection: Dissolve the Boc-Linker-Payload conjugate in a solution of 25-50% TFA in DCM.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor for the removal of the Boc group by LC-MS.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the deprotected H2N-Linker-Payload conjugate with an organic solvent like DCM or ethyl acetate.

-

Purification: Dry the organic layer, concentrate it under vacuum, and purify the final product. This step may be skipped if the crude product is used directly in the next step after activation.

(Note: In an alternative workflow, the Boc-protected linker is first conjugated to the antibody via its carboxylic acid, followed by Boc deprotection and subsequent payload attachment. The chosen route depends on the specific chemistry of the payload.)

Protocol 3: Conjugation to Antibody via Lysine Residues

This protocol describes the conjugation of the activated Linker-Payload to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) solution (e.g., 5-10 mg/mL in PBS, pH 7.4)

-

Activated Linker-Payload (e.g., NHS ester form)

-

Conjugation Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

-

Quenching Solution (e.g., 1 M Tris or Glycine)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration)

Procedure:

-

Buffer Exchange: Exchange the antibody into the conjugation buffer.

-

Reagent Preparation: Dissolve the activated Linker-Payload in DMSO to a stock concentration (e.g., 10 mM).

-

Conjugation: Add a 5 to 10-fold molar excess of the activated Linker-Payload to the antibody solution. Incubate for 1-2 hours at room temperature with gentle agitation.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Purify the resulting ADC to remove unconjugated antibody, free linker-payload, and other byproducts using SEC.

Protocol 4: ADC Characterization - DAR Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.

Method A: UV-Vis Spectroscopy

-

Extinction Coefficients: Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the payload at its λ_max_ (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

-

Measurement: Measure the absorbance of the purified ADC solution at 280 nm and the payload's λ_max_.

-

Calculation: Use the following equations derived from the Beer-Lambert law to solve for the concentrations of the antibody and the payload, and then calculate their molar ratio to determine the average DAR.[]

Method B: Hydrophobic Interaction Chromatography (HIC)

-

System: Use an HPLC system with a HIC column.

-

Gradients: Apply a reverse salt gradient, starting with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate) and decreasing to a low salt buffer.

-

Analysis: The conjugation of the hydrophobic payload increases the antibody's hydrophobicity. Peaks corresponding to different drug-loaded species (DAR 0, 1, 2, etc.) will elute at different retention times. The average DAR is calculated from the weighted average of the integrated peak areas.[15]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ADC's ability to kill target cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well plates

-

Purified ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., SDS-HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add them to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualized Workflows and Pathways

General ADC Synthesis Workflow

This diagram illustrates the key stages in the production and characterization of an ADC using a disulfide linker.

Payload-Induced Apoptosis Signaling Pathway

Many payloads delivered via disulfide linkers, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

Conclusion

This compound represents a valuable tool in the ADC development toolkit, offering a glutathione-sensitive cleavage mechanism for controlled intracellular drug release. While public data on its specific performance is limited, the well-established principles of disulfide linker chemistry and the comprehensive protocols available for analogous systems provide a robust framework for its successful implementation. The rational design of ADCs using such linkers requires a careful balance between plasma stability and efficient payload release, which can be optimized and verified through rigorous characterization and in vitro/in vivo testing as outlined in this guide.

References

- 1. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug development, understanding and manipulating the interactions between biomolecules is paramount. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with precision and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents have two distinct reactive moieties.[2][3] This unique architecture allows for sequential, controlled conjugation, minimizing the formation of undesirable byproducts such as homodimers or polymers.[2][3]

The structure of a heterobifunctional crosslinker typically consists of two different reactive groups connected by a spacer arm.[2] The choice of reactive groups dictates which functional groups on the biomolecules will be targeted, while the length and chemical nature of the spacer arm influence the distance between the conjugated molecules, as well as the solubility and cleavability of the resulting conjugate.[2][3] This guide provides a comprehensive technical overview of the core principles, quantitative properties, and applications of heterobifunctional crosslinkers, complete with detailed experimental protocols and visual diagrams to empower researchers in their scientific endeavors.

Core Concepts and Chemistries

The utility of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process. This sequential approach provides greater control over the crosslinking reaction, leading to more homogeneous and well-defined bioconjugates. The most common classes of heterobifunctional crosslinkers target primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) and sulfhydryl groups (found on cysteine residues).

Amine-Reactive Chemistry: N-Hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines.[4] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[4] This reaction is most efficient at a pH range of 7.2 to 8.5. At a lower pH, the amine groups are protonated and thus less reactive, while a higher pH increases the rate of hydrolysis of the NHS ester, reducing its efficiency.

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide (B117702) groups exhibit high specificity for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[5][6] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[6][7] Above pH 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[6]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following table summarizes the quantitative data for a selection of commonly used amine-to-sulfhydryl heterobifunctional crosslinkers.

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Membrane Permeable | Key Features |

| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 334.32 | No | Yes | Cyclohexane bridge enhances maleimide stability.[8] |

| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | 436.37 | Yes | No | Water-soluble version of SMCC for cell surface labeling.[7][9] |

| BMPS | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | 266.22 | No | Yes | Provides a short, stable linkage. |

| EMCS | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | 308.29 | No | Yes | Longer spacer arm than BMPS.[10] |

| Sulfo-EMCS | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | 410.37 | Yes | No | Water-soluble version of EMCS.[10] |

| GMBS | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | 280.24 | No | Yes | Features a butyrate (B1204436) spacer.[10] |

| Sulfo-GMBS | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | 382.32 | Yes | No | Water-soluble version of GMBS. |

| LC-SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 16.2 | 447.48 | No | Yes | Extended spacer arm for greater reach.[11] |

| SM(PEG)n | NHS Ester (Amine) | Maleimide (Sulfhydryl) | Varies with n | Varies with n | Yes | No | PEG spacer enhances solubility and reduces immunogenicity.[12] |

Experimental Protocols

The following are detailed methodologies for key applications of heterobifunctional crosslinkers.

Protocol 1: General Two-Step Protein-Protein Conjugation using an NHS-Maleimide Crosslinker

This protocol describes the conjugation of a protein with accessible primary amines (Protein A) to a protein with accessible sulfhydryl groups (Protein B) using a crosslinker like Sulfo-SMCC.

Materials:

-

Protein A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein B (with free sulfhydryl groups)

-

Sulfo-SMCC

-

Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker)

-

Conjugation Buffer (amine-free, e.g., PBS, pH 7.2-7.5)

-

Maleimide-Reactive Buffer (e.g., PBS, pH 6.5-7.0, with 1-5 mM EDTA)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate the Sulfo-SMCC vial to room temperature before opening.

-

Immediately before use, prepare a 10-20 mM stock solution of Sulfo-SMCC in water or an appropriate amine-free buffer.

-

-

Step 1: Activation of Protein A with Sulfo-SMCC:

-

Ensure Protein A is in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein A solution.[13] The optimal molar excess depends on the protein concentration and the number of available amines.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]

-

-

Removal of Excess Crosslinker:

-

Remove unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with the Maleimide-Reactive Buffer.[14] This buffer exchange also adjusts the pH for the subsequent maleimide reaction.

-

-

Step 2: Conjugation of Maleimide-Activated Protein A to Protein B:

-

Immediately add Protein B (containing free sulfhydryls) to the desalted, maleimide-activated Protein A. The molar ratio of Protein A to Protein B should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a quenching solution containing a free thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any unreacted maleimide groups.

-

-

Purification and Analysis:

-

Purify the protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

-

Analyze the conjugate by SDS-PAGE to confirm crosslinking. The conjugate should appear as a new band with a higher molecular weight.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using SMCC

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) via lysine residues using the SMCC crosslinker.[15]

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

SMCC crosslinker

-

Anhydrous DMSO

-

Thiol-containing cytotoxic drug

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

-

Desalting columns or SEC system

Procedure:

-

Antibody Preparation:

-

If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Antibody Modification with SMCC:

-

Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10-20 mM.

-

Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess SMCC:

-

Remove unreacted SMCC using a desalting column equilibrated with the Reaction Buffer.

-

-

Conjugation of Drug to Maleimide-Activated Antibody:

-

Dissolve the thiol-containing drug in a minimal amount of a suitable solvent (e.g., DMSO).

-

Add the drug solution to the maleimide-activated antibody solution. A 1.5- to 3-fold molar excess of the drug over the antibody is a common starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug and other small molecules using a desalting column or SEC.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

-

Assess the purity and aggregation of the ADC by SEC and SDS-PAGE.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) with In Situ Crosslinking

This protocol describes the use of a crosslinker to stabilize protein-protein interactions prior to immunoprecipitation.

Materials:

-

Cultured cells

-

Membrane-permeable crosslinker (e.g., DSP - Lomant's Reagent, which is cleavable) or membrane-impermeable crosslinker (e.g., BS3)

-

PBS (ice-cold)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease inhibitors)

-

Primary antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to the desired confluency and treat as required for the experiment.

-

-

In Situ Crosslinking:

-

Wash the cells twice with ice-cold PBS.

-

For intracellular interactions, resuspend the cells in PBS containing the membrane-permeable crosslinker (e.g., 1-2 mM DSP). For cell surface interactions, use a membrane-impermeable crosslinker (e.g., 1-2 mM BS3).[14]

-

Incubate for 30 minutes at room temperature.[14]

-

-

Quenching the Crosslinking Reaction:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[14]

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS to remove excess reagents.

-

Lyse the cells using the Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using Elution Buffer.

-

If a cleavable crosslinker like DSP was used, the crosslinks can be reversed by adding a reducing agent (e.g., DTT or β-mercaptoethanol) to the SDS-PAGE sample buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of heterobifunctional crosslinkers.

Conclusion

Heterobifunctional crosslinkers are versatile and indispensable tools in modern molecular biology, proteomics, and drug development. Their unique ability to facilitate controlled, two-step conjugations has made them invaluable for a wide range of applications, from elucidating the architecture of protein complexes to the design of targeted therapeutics like antibody-drug conjugates. A thorough understanding of their chemical properties, reaction conditions, and the availability of detailed experimental protocols is essential for their successful implementation. This guide provides a foundational resource for researchers, scientists, and drug development professionals to effectively harness the power of heterobifunctional crosslinkers in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. store.sangon.com [store.sangon.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Boc-NH-ethyl-SS-propionic Acid for Drug Development Professionals

This technical guide provides an in-depth overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its application.

Core Properties and Specifications

This compound is a cleavable linker used in the synthesis of ADCs.[1][2] Its structure features a terminal carboxylic acid group and a Boc-protected amine, connected by a disulfide bond. The carboxylic acid can be reacted with primary amines, while the Boc protecting group can be removed under acidic conditions to yield a free amine for further conjugation.[3] The disulfide bond provides a cleavable linkage, allowing for the release of a conjugated payload under reducing conditions, such as those found inside a cell.

A summary of the technical data for this compound is presented below:

| Property | Value |

| CAS Number | 485800-27-9 |

| Molecular Formula | C10H19NO4S2 |

| Molecular Weight | 281.4 g/mol |

| Purity | Typically ≥95% - 98%[3][4] |

| Solubility | Soluble in DMSO, DCM, DMF[3] |

| Storage Condition | -20°C[3][5] |

Commercial Suppliers

This compound is available from a range of commercial suppliers. The following table summarizes the offerings from several key vendors. Please note that pricing is subject to change and may vary based on the quantity purchased.

| Supplier | Catalog Number | Purity | Available Quantities |

| BroadPharm | BP-23116 | 98% | 250 mg, 500 mg, 1 g, 5 g[3] |

| MedchemExpress | HY-140116 | ≥95.0% | 100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g[6] |

| Sigma-Aldrich | Multiple | Varies | Varies by product[7] |

| PurePEG | - | - | Varies |

| Tebubio | BP-23116 | - | 1 g, 5 g[5] |

| Immunomart | T14733 | Varies[8] | |

| Xcess Biosciences | - | - | Varies[1] |

| Glyco MindSynth | - | 95-98% | Varies[4] |

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the synthesis of ADCs, where it serves as a linker to attach a cytotoxic drug to a monoclonal antibody.[2][8] The general workflow involves a two-step process:

-

Drug-Linker Activation: The carboxylic acid end of the linker is first activated and conjugated to an amine-containing drug molecule.

-

Antibody Conjugation: The Boc protecting group is removed from the drug-linker conjugate, and the resulting free amine is then reacted with an activated functional group on the antibody.

The following diagram illustrates the logical workflow for ADC synthesis using this linker.

Experimental Protocol: Conjugation of a Drug to an Antibody

This protocol provides a general method for the conjugation of an amine-containing drug to an antibody using this compound.

Materials:

-

This compound

-

Amine-containing drug

-

Monoclonal antibody (mAb)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxy-7-azabenzotriazole (HOAt) or N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and HOAt/NHS in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

-

-

Conjugation to the Amine-containing Drug:

-

Add the amine-containing drug to the activated linker solution.

-

Stir the reaction overnight at room temperature.

-

Purify the Boc-protected drug-linker conjugate by HPLC.

-

-

Deprotection of the Drug-Linker Conjugate:

-

Dissolve the purified Boc-protected drug-linker in a solution of TFA in dichloromethane (B109758) (DCM).

-

Stir for 1-2 hours at room temperature.

-

Evaporate the solvent to obtain the amine-deprotected drug-linker.

-

-

Conjugation to the Antibody:

-

Prepare the antibody in PBS at a suitable concentration.

-

Activate the antibody's carboxyl groups using EDC and NHS.

-

Add the amine-deprotected drug-linker to the activated antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other reagents.

-

The following diagram outlines the key steps in this experimental workflow.

This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, optimization of the described protocols may be necessary. Always refer to the supplier's documentation for detailed handling and storage instructions.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 485800-27-9 | BroadPharm [broadpharm.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. tebubio.com [tebubio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - [sigmaaldrich.com]

- 8. This compound - Immunomart [immunomart.com]

In-Depth Technical Guide: Boc-NH-ethyl-SS-propionic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-ethyl-SS-propionic acid, a heterobifunctional and cleavable linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This document details its physicochemical properties, provides experimental protocols for its use, and illustrates a typical workflow for its application in bioconjugation.

Core Properties of this compound

This compound is a versatile chemical tool designed for the precise and controlled linkage of biomolecules. Its structure incorporates a Boc-protected amine, a cleavable disulfide bond, and a terminal carboxylic acid, each serving a distinct purpose in the construction of complex bioconjugates.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H19NO4S2 | [3] |

| Molecular Weight | 281.4 g/mol | [3][4] |

| CAS Number | 485800-27-9 | [3] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% | [1] |